molecular formula C26H22N2O3 B2413120 3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide CAS No. 888459-74-3

3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

Cat. No.: B2413120
CAS No.: 888459-74-3
M. Wt: 410.473
InChI Key: XFRABAOIAWQMSG-FYWRMAATSA-N
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Description

3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, with additional functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzofuran core, followed by the introduction of the cinnamamido and dimethylphenyl groups. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors such as o-hydroxyaryl ketones.

    Introduction of the Cinnamamido Group: This step involves the reaction of the benzofuran intermediate with cinnamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylphenyl Group: The final step involves the reaction of the intermediate with 3,4-dimethylaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the cinnamamido group, in particular, enhances its potential as an antimalarial agent and differentiates it from other benzofuran derivatives.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c1-17-12-14-20(16-18(17)2)27-26(30)25-24(21-10-6-7-11-22(21)31-25)28-23(29)15-13-19-8-4-3-5-9-19/h3-16H,1-2H3,(H,27,30)(H,28,29)/b15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRABAOIAWQMSG-FYWRMAATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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